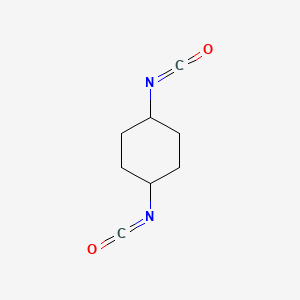

1,4-Diisocyanatocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diisocyanatocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMDQYCEEKCBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062521, DTXSID50884397, DTXSID301305022 | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Diisocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-36-7, 7517-76-2, 7517-77-3 | |

| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Diisocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diisocyanatocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate. It details synthetic methodologies, including both phosgene-based and non-phosgene routes, with specific experimental protocols. The guide compiles and presents key physical, chemical, and spectroscopic properties in structured tables for clarity and comparative analysis. Furthermore, it explores the applications of CHDI, primarily in the synthesis of polyurethane elastomers, with a discussion on their relevance in biomedical applications due to their biocompatibility. Safety and handling precautions for this reactive intermediate are also addressed.

Introduction

This compound (CHDI) is a key building block in polymer chemistry, particularly in the synthesis of high-performance polyurethanes.[1] Its cycloaliphatic structure imparts unique properties to the resulting polymers, such as excellent UV stability, resistance to hydrolysis, and good mechanical properties, making them suitable for a variety of demanding applications.[1] This guide offers a detailed examination of the synthesis, properties, and applications of CHDI, with a focus on providing practical information for researchers in materials science and drug development.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: the traditional phosgenation route and safer, non-phosgene alternatives. The choice of synthesis route often depends on the desired isomer (cis or trans), scale, and safety considerations.

Phosgenation Route

The most common industrial method for producing isocyanates is the reaction of the corresponding amine with phosgene.[2] For this compound, the precursor is 1,4-diaminocyclohexane. This process is typically carried out in an inert solvent.

Experimental Protocol: Phosgenation of 1,4-Diaminocyclohexane (General Procedure)

-

Preparation of the Diamine Solution/Suspension: A solution or suspension of 1,4-diaminocyclohexane in an inert solvent (e.g., chlorinated hydrocarbons like o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, condenser, and a phosgene inlet tube.

-

Phosgenation: Phosgene gas is bubbled through the cooled diamine solution/suspension. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Completion and Phosgene Removal: After the reaction is complete, excess phosgene is removed by purging the reaction mixture with an inert gas (e.g., nitrogen).

-

Work-up and Purification: The reaction mixture is then typically heated to complete the conversion of any carbamoyl chloride intermediates to the diisocyanate. The product is isolated by distillation under reduced pressure.

Non-Phosgene Routes

Due to the high toxicity of phosgene, significant research has been dedicated to developing non-phosgene routes for isocyanate synthesis.[5] One prominent method involves the Curtius rearrangement of an acyl azide.

Experimental Protocol: Synthesis of trans-1,4-Diisocyanatocyclohexane via Curtius Rearrangement

This protocol is adapted from a patented method and involves a three-step process starting from trans-1,4-cyclohexanedicarboxylic acid.[6]

Step 1: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride

-

In a reaction flask, mix trans-1,4-cyclohexanedicarboxylic acid with thionyl chloride.

-

Heat the mixture under reflux.

-

After the reaction is complete, recover the excess thionyl chloride under reduced pressure to obtain crude trans-1,4-cyclohexanedicarbonyl chloride.

Step 2: Formation of the Acyl Azide and Rearrangement to the Diisocyanate

-

Dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride in a suitable solvent such as toluene, benzene, or xylene.

-

Heat the solution to a temperature between 45-75°C.

-

Slowly add sodium azide to the heated solution. The mixture is maintained at this temperature for 0.5-1.5 hours, during which the Curtius rearrangement occurs with the evolution of nitrogen gas.

Step 3: Isolation of trans-1,4-Diisocyanatocyclohexane

-

After the reaction is complete, filter the mixture to remove any insoluble materials.

-

Recover the solvent under reduced pressure.

-

Distill the residue to obtain pure trans-1,4-diisocyanatocyclohexane. A reported yield for this process is approximately 92%.[6]

Properties of this compound

The properties of this compound can vary depending on the isomeric composition (cis vs. trans). The trans isomer is a white waxy solid at room temperature, while the cis/trans mixture can be a liquid.[1][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | White waxy solid (trans) or colorless to light yellow liquid (cis/trans mixture) | [1][7] |

| Melting Point | 59-62 °C (trans) | [8] |

| Boiling Point | 145-146 °C at 32 mmHg; 122 °C at 12 mmHg | [7][9] |

| Density | approx. 1.23 g/cm³ (estimate); 1.15 g/cm³ (20/20°C, mixture) | [6][7] |

| Vapor Pressure | <0.02 mmHg at 20 °C (trans) | [8] |

| Flash Point | 145-146 °C at 32 mmHg; 95 °C (mixture) | [6][7] |

| Solubility | Insoluble in water, reacts with water. Soluble in many organic solvents. | [1][2] |

| Refractive Index | approx. 1.618 (estimate) | [6] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching of the isocyanate group (-N=C=O).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric stretching of -N=C=O |

| ~2930 | Strong | Asymmetric C-H stretching of cyclohexyl CH₂ |

| ~2855 | Strong | Symmetric C-H stretching of cyclohexyl CH₂ |

| ~1450 | Medium | CH₂ scissoring of cyclohexyl |

Note: These are expected values based on analogous compounds. Actual experimental values may vary slightly.[6]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for confirming the structure and purity of this compound. The chemical shifts will differ between the cis and trans isomers due to their different spatial arrangements.

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Multiplet | 2H | -CH-NCO |

| ~1.0 - 2.0 | Multiplet | 8H | Cyclohexyl protons (-CH₂-) |

Note: This is a generalized prediction. The actual spectrum will show more complex splitting patterns for the cyclohexane protons.[6]

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~122 | -N=C=O |

| ~50 | -CH-NCO |

| ~30 | Cyclohexyl carbons (-CH₂-) |

Note: Predicted data based on computational models and data from similar structures. Actual experimental values may vary.[6]

Experimental Protocol: NMR and IR Spectroscopy

-

NMR Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]

-

IR Sample Application (ATR): Place a small drop of liquid this compound or a thin film of the molten solid directly onto the ATR crystal of the IR spectrometer.[6]

Applications

The primary application of this compound is as a monomer in the synthesis of polyurethanes.[2]

Polyurethane Elastomers

CHDI is used to create the hard segments in polyurethane elastomers. Its compact and symmetrical structure leads to tightly packed hard segments, resulting in polyurethanes with:[1]

-

Outstanding dynamic mechanical performance at high temperatures. [1]

-

Excellent UV and color stability. [1]

-

Superior resistance to solvents, abrasion, and hydrolysis. [1]

These properties make CHDI-based polyurethanes suitable for demanding applications such as coatings, adhesives, sealants, and elastomers (CASE).

Biomedical Applications and Drug Development

While direct applications of this compound in drug synthesis are not widely reported, its role in creating biocompatible polyurethanes is of significant interest to the biomedical and drug development fields. Aliphatic isocyanates like CHDI are generally considered more biocompatible than their aromatic counterparts because their degradation products are less toxic.[1]

Polyurethanes derived from aliphatic diisocyanates are being investigated for various biomedical applications, including:

-

Drug Delivery Systems: The tunable properties of polyurethanes make them candidates for creating nanoparticles, hydrogels, and other matrices for controlled drug release.

-

Medical Implants and Devices: The biocompatibility and mechanical properties of these polyurethanes are advantageous for use in medical implants where a low foreign-body response is crucial.[2] Research has shown that the surface chemistry of polyurethanes can modulate cellular responses, including protein adsorption and inflammatory events.[2]

-

Tissue Engineering: Polyurethane scaffolds can provide the necessary mechanical support and biocompatible surface for tissue regeneration.[10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][11] It can cause severe skin burns and eye damage.[1]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is moisture-sensitive.[13]

-

Reactivity: Reacts exothermically with compounds containing active hydrogen, such as water, alcohols, amines, and acids.[2]

Conclusion

This compound is a valuable cycloaliphatic diisocyanate with a well-established role in the production of high-performance polyurethanes. Its synthesis can be achieved through both traditional and modern, safer chemical routes. The unique properties it imparts to polymers, particularly its contribution to UV stability and biocompatibility, make it a material of interest not only in industrial applications but also in the evolving field of biomedical materials and drug delivery. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. aidic.it [aidic.it]

- 2. Modulation of cellular responses on engineered polyurethane implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. EP2897933A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Preparation, characterization, and blood compatibility of polyurethanes derived from aliphatic diisocyanates and polycarbonate urethane [frontiersin.org]

- 12. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Cis- and Trans- Isomers of 1,4-Diisocyanatocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis- and trans- isomers of 1,4-diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate of growing interest in polymer chemistry and specialty applications. While the trans-isomer is more commonly isolated and characterized, this guide consolidates available information on both stereoisomers, covering their synthesis, separation, physicochemical properties, and potential applications, with a particular focus on their relevance to the development of advanced materials.

Introduction to this compound Stereoisomers

This compound (C₈H₁₀N₂O₂) is a saturated cyclic diisocyanate featuring two isocyanate (-NCO) groups attached to a cyclohexane ring at the 1 and 4 positions. The stereochemistry of these substituents gives rise to two geometric isomers: cis-1,4-diisocyanatocyclohexane and trans-1,4-diisocyanatocyclohexane. The spatial arrangement of the isocyanate groups significantly influences the molecule's symmetry, conformational flexibility, and ultimately, the properties of polymers derived from it.

The trans-isomer, with its more linear and symmetric structure, tends to form highly ordered, crystalline hard segments in polyurethanes, imparting properties such as high melting points, excellent mechanical strength, and thermal stability. The cis-isomer, being less symmetrical, can disrupt this packing, leading to more amorphous polymers with different physical and mechanical characteristics.

Synthesis and Isomer Separation

The industrial production of this compound typically yields a mixture of cis- and trans-isomers. The most common synthetic route involves the phosgenation of 1,4-cyclohexanediamine. The isomer ratio in the final product is largely dependent on the isomer ratio of the starting diamine.

A stereospecific synthesis for the trans-isomer has also been developed, which allows for the production of the pure trans-diisocyanate. This method often involves the conversion of a mixture of cis- and trans-cyclohexane-1,4-dicarboxylic acid to the solid trans-dicarboxylic acid diamide, which is then further processed.

Separation of the cis- and trans-isomers of the precursor, 1,4-cyclohexanediamine, is a critical step in obtaining the pure diisocyanate isomers. This is commonly achieved through fractional crystallization of the diamine salts, such as the tartrate salts.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for the pure cis-isomer of this compound is limited in publicly available literature, the properties of the trans-isomer and the cis/trans mixture are better characterized.

Table 1: Physicochemical Properties of this compound Isomers

| Property | trans-1,4-Diisocyanatocyclohexane | cis/trans-1,4-Diisocyanatocyclohexane Mixture |

| CAS Number | 7517-76-2[1] | 2556-36-7[2] |

| Molecular Formula | C₈H₁₀N₂O₂[1] | C₈H₁₀N₂O₂[2] |

| Molecular Weight | 166.18 g/mol [1] | 166.18 g/mol [2] |

| Appearance | White solid[1] | Colorless to light yellow clear liquid[2] |

| Melting Point | 59-62 °C[3] | Not applicable |

| Boiling Point | 145-146 °C at 32 mmHg[1] | 122 °C at 12 mmHg[4] |

| Density | 1.1162 g/mL at 25 °C[1] | 1.15 g/cm³ at 20 °C[4] |

| Vapor Pressure | <0.02 mmHg at 20 °C[3] | Not available |

Spectroscopic Characterization

The differentiation and characterization of the cis- and trans-isomers are primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound Isomers

| Spectrum | Isomer | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | trans | ~3.5 ppm (multiplet) | CH-NCO |

| ~1.4-2.2 ppm (multiplets) | Cyclohexane CH₂ | ||

| cis | Expected to show more complex multiplets due to different magnetic environments of axial and equatorial protons. | CH-NCO and Cyclohexane CH₂ | |

| ¹³C NMR | trans | ~122 ppm | -N=C=O |

| ~50 ppm | CH-NCO | ||

| ~30 ppm | Cyclohexane CH₂ | ||

| cis | Expected to show distinct signals for the isocyanate and cyclohexane carbons due to lower symmetry. | -N=C=O, CH-NCO, and Cyclohexane CH₂ | |

| FTIR | Both | ~2250-2275 cm⁻¹ (strong, sharp) | Asymmetric stretching of -N=C=O group |

Experimental Protocols

General Protocol for Spectroscopic Characterization

4.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining the FTIR spectrum of this compound isomers is as follows:

-

Sample Preparation: For the liquid cis/trans mixture, a small drop can be placed directly on a potassium bromide (KBr) plate or an Attenuated Total Reflectance (ATR) crystal. For the solid trans-isomer, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic strong and sharp absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the diisocyanate isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts and coupling constants of the cyclohexane ring protons and carbons will differ between the cis- and trans-isomers due to their different stereochemistry.

Synthesis and Isomer Separation Workflow

The following diagram illustrates a typical workflow for the synthesis of a this compound isomer mixture and the separation of the precursor diamine isomers.

Caption: Workflow for the synthesis of this compound and separation of its diamine precursors.

Applications in Polymer Chemistry and Potential in Drug Development

The primary application of this compound is in the synthesis of polyurethanes. The choice of isomer has a profound impact on the final polymer properties.

-

trans-1,4-Diisocyanatocyclohexane: The high symmetry and linearity of the trans-isomer lead to polyurethanes with highly ordered hard segments, resulting in materials with excellent mechanical properties, high thermal stability, and good resistance to UV degradation. These are suitable for high-performance elastomers, coatings, and fibers.

-

cis-1,4-Diisocyanatocyclohexane: The less regular structure of the cis-isomer disrupts the crystalline packing of the hard segments, leading to more amorphous polyurethanes. These materials may exhibit lower melting points, increased flexibility, and different solubility characteristics.

Potential in Drug Development and Biomedical Applications:

While there is limited literature specifically detailing the use of this compound in drug delivery, the broader class of polyurethanes, particularly those derived from aliphatic diisocyanates, are extensively explored for biomedical applications. Aliphatic diisocyanates are generally preferred over aromatic ones due to their better biocompatibility and the non-carcinogenic nature of their degradation products.

Polyurethane-based systems are utilized in various drug delivery platforms, including:

-

Hydrogels: Polyurethane hydrogels can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for controlled drug release in specific physiological environments.[5] The crosslinking density, and thus the swelling behavior and drug diffusion, can be tuned by the choice of diisocyanate isomer.

-

Nanoparticles: Polyurethane nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.

-

Biodegradable Implants: Biodegradable polyurethanes can be used to fabricate implants that provide structural support and release drugs over a prolonged period before being safely absorbed by the body.

The stereochemistry of this compound can be a valuable tool for tuning the properties of these drug delivery systems. For instance, the crystallinity imparted by the trans-isomer could be used to control the degradation rate and drug release kinetics of an implant. Conversely, the more amorphous nature of polymers from the cis-isomer might be beneficial for creating more flexible hydrogel networks.

Caption: Pathway from this compound to potential drug delivery systems.

Safety and Handling

This compound, like other isocyanates, is a reactive compound and should be handled with care. It is sensitive to moisture and can react with water to release carbon dioxide. It is classified as harmful if swallowed or inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.

Conclusion

The cis- and trans- isomers of this compound offer a versatile platform for the design of advanced polyurethane materials. The distinct stereochemistry of each isomer provides a powerful tool for tuning the physical, mechanical, and thermal properties of the resulting polymers. While the trans-isomer is more widely studied and utilized for its ability to create highly ordered and robust materials, the cis-isomer holds potential for applications requiring different material characteristics. Further research into the properties and applications of the pure cis-isomer is warranted, particularly in the field of biomedical materials and drug delivery, where precise control over polymer properties is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanocarriers-Mediated Drug Delivery Systems for Anticancer Agents: An Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2556-36-7 | TCI Deutschland GmbH [tcichemicals.com]

- 4. trans-1,4-Cyclohexane diisocyanate, 97% | Fisher Scientific [fishersci.ca]

- 5. Dual stimuli-responsive polyurethane-based hydrogels as smart drug delivery carriers for the advanced treatment of chronic skin wounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Identifiers, Applications in Polymer Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diisocyanatocyclohexane, a key building block in the synthesis of advanced polymers. This document details its chemical identifiers, provides in-depth experimental protocols for the synthesis of polyurethanes and polyimides, and outlines standard characterization techniques.

Chemical Identifiers of this compound

This compound is a cycloaliphatic diisocyanate available as a mixture of cis and trans isomers, with the trans isomer often being used in targeted applications. The compound is also commonly referred to as cyclohexane diisocyanate (CHDI). Below is a summary of its key identifiers.

| Identifier | Value | Reference(s) |

| CAS Number (Mixture) | 2556-36-7 | [1][2][3] |

| CAS Number (trans-isomer) | 7517-76-2 | [4][5][6] |

| IUPAC Name | This compound | [7] |

| Chemical Formula | C₈H₁₀N₂O₂ | [4][7] |

| Molecular Weight | 166.18 g/mol | [4][7] |

| InChI Key | CDMDQYCEEKCBGR-UHFFFAOYSA-N | [7] |

| Synonyms | 1,4-Cyclohexane diisocyanate, CHDI, Cyclohexane, 1,4-diisocyanato- | [4][7] |

Applications in Polymer Synthesis

The primary application of this compound lies in the synthesis of polyurethanes and polyimides. Its aliphatic nature imparts excellent UV stability and biocompatibility to the resulting polymers, making them suitable for biomedical applications.

Polyurethane Synthesis

Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol. The following is a representative experimental protocol for the synthesis of a polyurethane elastomer using trans-1,4-diisocyanatocyclohexane and poly(tetramethylene glycol) (PTMG).

Experimental Protocol: Synthesis of Polyurethane Elastomer

Materials:

-

trans-1,4-Diisocyanatocyclohexane (CHDI)

-

Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )

-

1,4-Butanediol (BDO) as a chain extender

-

Dibutyltin dilaurate (DBTDL) as a catalyst

-

N,N-Dimethylacetamide (DMAc) as the solvent

Procedure:

-

Drying of Reactants: Dry the PTMG and BDO under vacuum at 80°C for 24 hours to remove any moisture, which can react with the isocyanate groups.

-

Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PTMG. Heat the flask to 70°C.

-

Add trans-1,4-diisocyanatocyclohexane to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be approximately 2:1.

-

Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).

-

Maintain the reaction at 80-90°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

-

Chain Extension: Cool the prepolymer to approximately 60°C. Add the dried 1,4-butanediol (chain extender) dropwise while stirring vigorously. The amount of BDO should be calculated to react with the remaining isocyanate groups.

-

Continue stirring for another 1-2 hours until a significant increase in viscosity is observed.

-

Casting and Curing: Pour the viscous polyurethane solution into a Teflon mold.

-

Cure the polymer in an oven at 80°C for 12-24 hours.

-

Post-Curing: After demolding, post-cure the polyurethane film at room temperature for 7 days to ensure the completion of the reaction.

Polyimide Synthesis

Polyimides are synthesized from the reaction of a diisocyanate with a dianhydride. The following protocol describes the synthesis of a polyimide from trans-1,4-diisocyanatocyclohexane and pyromellitic dianhydride (PMDA).

Experimental Protocol: Synthesis of Polyimide

Materials:

-

trans-1,4-Diisocyanatocyclohexane (CHDI)

-

Pyromellitic dianhydride (PMDA)

-

N-Methyl-2-pyrrolidone (NMP) as the solvent

Procedure:

-

Reactant Purification: Purify PMDA by sublimation. Dry the CHDI over molecular sieves.

-

Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the purified PMDA in anhydrous NMP.

-

Slowly add an equimolar amount of trans-1,4-diisocyanatocyclohexane to the solution at room temperature with constant stirring.

-

Heat the reaction mixture to 180-200°C and maintain for 4-6 hours. The reaction proceeds with the evolution of carbon dioxide.

-

Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyimide.

-

Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any residual solvent and unreacted monomers.

-

Drying: Dry the polyimide powder in a vacuum oven at 100°C overnight.

Characterization of Polymers

The synthesized polyurethanes and polyimides can be characterized using various analytical techniques to determine their structure, thermal properties, and molecular weight.

| Technique | Purpose | Typical Observations |

| Fourier Transform Infrared (FTIR) Spectroscopy | To confirm the formation of urethane or imide linkages and the disappearance of isocyanate groups. | Polyurethane: Absence of the N=C=O stretching band (~2270 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) of the urethane group. Polyimide: Appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretching), ~1720 cm⁻¹ (symmetric C=O stretching), and ~1370 cm⁻¹ (C-N stretching). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | ¹H NMR and ¹³C NMR spectra can confirm the expected monomer incorporation and the formation of the polymer backbone. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Provides the decomposition temperature of the polymer, indicating its stability at high temperatures. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. | Reveals information about the polymer's amorphous and crystalline nature and its thermal transitions. |

Process and Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and reaction pathways described in this guide.

Caption: A workflow diagram illustrating the key stages in the synthesis and characterization of polyurethanes.

Caption: The fundamental polyaddition reaction for the formation of a polyurethane.

Caption: A workflow diagram outlining the synthesis and purification process for polyimides.

Caption: The general polycondensation reaction for the synthesis of polyimides from a dianhydride and a diisocyanate.

References

- 1. orientjchem.org [orientjchem.org]

- 2. aidic.it [aidic.it]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,4-diisocyanatocyclohexane, a key compound in the synthesis of advanced polyurethanes. The information is tailored for researchers, scientists, and professionals in drug development and material science, with a focus on its chemical and physical characteristics.

Molecular Structure and Isomerism

This compound (CHDI) is an alicyclic diisocyanate. Its structure consists of a cyclohexane ring substituted with two isocyanate (-N=C=O) functional groups at positions 1 and 4. The spatial arrangement of these isocyanate groups relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis and trans.

The industrial product is often a mixture of both cis and trans isomers.[1][2][3] However, the trans isomer is also available as a purified product and is typically a white, waxy solid at room temperature.[4] The compact and symmetrical structure of CHDI, particularly the trans isomer, leads to the formation of tightly packed hard segments in polyurethane polymers.[4]

Below is a diagram illustrating the chemical structures of the cis and trans isomers of this compound.

Caption: Molecular structures of cis and trans isomers.

Editor's Note: The DOT script above is a conceptual representation. For a precise chemical drawing, specialized chemical structure drawing tools are recommended. The script below provides a more abstract, logical representation as requested.

References

- 1. This compound | 2556-36-7 | TCI Deutschland GmbH [tcichemicals.com]

- 2. This compound | 2556-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1,4-ジイソシアナトシクロヘキサン (cis-, trans-混合物) | this compound | 2556-36-7 | 東京化成工業株式会社 [tcichemicals.com]

- 4. What is 1,4-Cyclohexane Diisocyanate (CHDI)? [enuochem.com]

An In-depth Technical Guide to the Solubility of 1,4-Diisocyanatocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,4-diisocyanatocyclohexane, a key monomer in the synthesis of polyurethanes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, factors influencing solubility, and comparative data of structurally related diisocyanates. Furthermore, a detailed experimental protocol for determining the solubility of this compound via the gravimetric method is provided to enable researchers to generate precise data under their specific experimental conditions.

Introduction to this compound

This compound is an aliphatic diisocyanate that exists as a mixture of cis and trans isomers. It is a versatile building block in polymer chemistry, particularly in the production of polyurethanes with desirable properties such as light stability, weather resistance, and excellent mechanical strength. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, formulation, and processing. The choice of solvent can significantly impact reaction kinetics, processability, and the final properties of the resulting polymer.

Solubility of this compound: A Qualitative Overview

While precise quantitative data is scarce, qualitative assessments indicate that this compound is generally soluble in a range of common organic solvents. This solubility is attributed to the principle of "like dissolves like," where the nonpolar cyclohexane ring and the polar isocyanate groups allow for favorable interactions with various solvent types.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Ketones | Acetone | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Alkanes | Hexane | Soluble |

| Water | Insoluble |

It is important to note that isocyanates are highly reactive towards protic solvents like water and alcohols, leading to the formation of ureas and urethanes, respectively. Therefore, anhydrous solvents are essential for dissolving this compound without degradation.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Solvent Polarity: As a molecule with both nonpolar (cyclohexane ring) and polar (isocyanate groups) characteristics, its solubility is optimal in solvents of intermediate polarity. It demonstrates good solubility in nonpolar aromatic hydrocarbons and more polar ketones.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Moisture Content: this compound is sensitive to moisture. The presence of water in the solvent will lead to a chemical reaction, forming insoluble polyureas. This reaction effectively removes the diisocyanate from the solution, and is not a true reflection of its solubility. Therefore, the use of dry (anhydrous) solvents is crucial for accurate solubility determination and for any application where the diisocyanate is intended to remain unreacted in solution.

Comparative Solubility Data of Other Diisocyanates

To provide a frame of reference, the following table summarizes the solubility of two widely used industrial diisocyanates: Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). While TDI is an aromatic diisocyanate and MDI is a larger aromatic diisocyanate, their solubility behavior can offer insights into the types of solvents that are likely to be effective for this compound.

Table 2: Solubility of Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) in Organic Solvents

| Diisocyanate | Solvent | Solubility |

| Toluene Diisocyanate (TDI) | Acetone | Soluble[2][3][4][5] |

| Benzene | Soluble[2][3][5] | |

| Toluene | Soluble[2] | |

| Ether | Soluble[2][3][5] | |

| Carbon Tetrachloride | Miscible[5][6] | |

| Kerosene | Soluble[6] | |

| Water | Insoluble[2][6] | |

| Methylene Diphenyl Diisocyanate (MDI) | Octane | Soluble[7] |

| Benzene | Soluble[7] | |

| Kerosene | Soluble[7] | |

| Water | Insoluble/Reactive[7][8] |

This table provides a general overview. For specific quantitative data, it is recommended to consult dedicated chemical engineering literature and databases.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of solute dissolved in a known mass of solvent.[1][9][10]

5.1. Materials and Equipment

-

This compound (analytical grade)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Sealed, airtight glass vials or flasks

-

Syringe with a syringe filter (PTFE, 0.2 or 0.45 µm pore size)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

5.2. Experimental Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation. b. Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check if the concentration of the solute remains constant to confirm equilibrium has been reached.[1]

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution. b. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point and decomposition temperature should be chosen, under vacuum if necessary). c. Continue the evaporation process until a constant weight of the dried this compound residue is achieved. d. Cool the evaporation dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture. e. Weigh the evaporation dish with the dry solute.

5.3. Calculation of Solubility

-

Mass of the solution: (Weight of dish with filtrate) - (Weight of empty dish)

-

Mass of the solute (this compound): (Weight of dish with dry solute) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the solution) - (Mass of the solute)

-

Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the gravimetric determination of the solubility of this compound.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. adityadyechem.com [adityadyechem.com]

- 3. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdlookchem.com [sdlookchem.com]

- 5. Toluene diisocyanate (TDI) - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 6. oltchim.ro [oltchim.ro]

- 7. DIPHENYLMETHANE DIISOCYANATE (MDI) [inchem.org]

- 8. americanchemistry.com [americanchemistry.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

Reactivity of 1,4-Diisocyanatocyclohexane with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisocyanatocyclohexane (CHDI) is a cycloaliphatic diisocyanate that serves as a crucial building block in the synthesis of a variety of polymers, most notably polyurethanes. Its non-aromatic nature imparts excellent UV stability and color retention to the final products, making it a desirable monomer for coatings, elastomers, and biomedical materials. The reactivity of the two isocyanate (-NCO) groups in CHDI is of paramount importance for controlling polymerization kinetics, polymer architecture, and ultimately, the material's properties. This technical guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles, detailed experimental protocols for kinetic analysis, and a summary of expected reactivity trends.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles containing active hydrogen atoms. The stereochemistry of the cyclohexane ring, existing as cis and trans isomers, also influences the reactivity and the properties of the resulting polymers. Generally, the trans isomer is thermodynamically more stable, which can affect reaction kinetics.

Core Reactivity Principles

The fundamental reaction of an isocyanate group with a nucleophile (Nu-H) proceeds via a nucleophilic addition mechanism. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols

This reactivity hierarchy is influenced by the nucleophilicity and steric hindrance of the attacking species.

Reaction with Amines

The reaction of this compound with primary or secondary amines is extremely rapid and leads to the formation of substituted ureas. This reaction is often too fast to monitor with standard laboratory techniques without specialized equipment for rapid kinetics.

Reaction with Alcohols

The reaction with alcohols produces urethane linkages and is the foundation of polyurethane chemistry. This reaction is typically slower than the reaction with amines and is often catalyzed, especially with sterically hindered alcohols. Common catalysts include organotin compounds like dibutyltin dilaurate (DBTDL) and tertiary amines. The reaction rate is also influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary, which are in turn faster than tertiary alcohols.

Reaction with Water

The reaction of this compound with water is a critical consideration, as it can be a competing reaction during polyurethane synthesis. This reaction initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then rapidly react with another isocyanate group to form a urea linkage. This reaction is responsible for the foaming in certain polyurethane applications.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the public domain, the following table summarizes the expected relative reactivity and provides illustrative kinetic parameters based on studies of analogous isocyanates, such as phenyl isocyanate and dicyclohexylmethane-4,4'-diisocyanate (H12MDI).

| Nucleophile | Product | Relative Rate | Illustrative Second-Order Rate Constant (k) at 40°C [L/(mol·s)] | Activation Energy (Ea) [kJ/mol] |

| Primary Amine (e.g., n-Butylamine) | Diurea | Very High | > 1 | Low |

| Primary Alcohol (e.g., 1-Butanol) | Diurethane | Moderate | ~ 5.9 x 10⁻⁴ (with DBTDL catalyst) | 30-40 |

| Secondary Alcohol (e.g., 2-Butanol) | Diurethane | Low | ~ 1.8 x 10⁻⁴ (with DBTDL catalyst) | 40-50 |

| Water | Diurea + CO₂ | Low | Catalyst Dependent | Moderate |

Note: The provided rate constants are for illustrative purposes and are based on catalyzed reactions of similar aliphatic isocyanates. Actual rates for this compound will vary depending on the specific nucleophile, solvent, temperature, and catalyst used.

Experimental Protocols

The following are detailed methodologies for the kinetic analysis of the reaction of this compound with nucleophiles.

Kinetic Analysis by In-Situ FT-IR Spectroscopy

This method allows for real-time monitoring of the isocyanate concentration.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) probe or a transmission cell.

-

Thermostated reaction vessel.

-

Magnetic stirrer.

-

This compound (CHDI).

-

Nucleophile of interest (e.g., alcohol, amine).

-

Anhydrous solvent (e.g., toluene, N,N-dimethylformamide).

-

Catalyst (if required, e.g., dibutyltin dilaurate).

Procedure:

-

Preparation: Prepare stock solutions of CHDI, the nucleophile, and the catalyst in the anhydrous solvent. Ensure all glassware is thoroughly dried.

-

Instrument Setup: Set up the FT-IR spectrometer to acquire spectra at regular intervals (e.g., every 30-60 seconds). The characteristic isocyanate peak appears around 2250-2275 cm⁻¹.

-

Reaction Initiation: In the thermostated reaction vessel, mix the nucleophile solution and the solvent. Allow the mixture to reach thermal equilibrium.

-

Data Acquisition: Initiate the reaction by adding the CHDI solution (and catalyst, if used) and immediately start FT-IR data acquisition.

-

Monitoring: Monitor the decrease in the absorbance of the isocyanate peak over time.

-

Data Analysis: Integrate the area of the isocyanate peak at each time point. Use this data to plot the concentration of CHDI versus time. From this plot, the reaction order and rate constant can be determined using appropriate kinetic models (e.g., plotting ln[NCO] vs. time for a pseudo-first-order reaction).

Kinetic Analysis by HPLC

This method involves quenching the reaction at specific time points and analyzing the samples.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.

-

Thermostated reaction vessel.

-

Quenching solution (e.g., a solution of a highly reactive amine like dibutylamine in a suitable solvent).

-

Syringes and vials.

-

This compound (CHDI).

-

Nucleophile of interest.

-

Anhydrous solvent.

Procedure:

-

Reaction Setup: Set up the reaction in a thermostated vessel as described for the FT-IR method.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a vial containing an excess of the quenching solution. The quenching agent will react with any unreacted CHDI to form a stable urea derivative.

-

Sample Preparation: Dilute the quenched samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the samples into the HPLC system. Develop a method to separate and quantify the derivatized CHDI.

-

Data Analysis: Create a calibration curve for the derivatized CHDI. Use this curve to determine the concentration of unreacted CHDI in each quenched sample. Plot the concentration of CHDI versus time to determine the reaction kinetics.

Visualizations

Reaction Pathways

Caption: Reaction pathways of this compound with various nucleophiles.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for determining the reaction kinetics of this compound.

Applications in Drug Development

The reactivity of this compound is leveraged in drug development for the synthesis of polyurethane-based drug delivery systems. The biocompatibility and tunable degradation rates of polyurethanes make them suitable for creating nanoparticles, hydrogels, and micelles for controlled drug release. By carefully selecting the nucleophilic co-monomers (e.g., polyethylene glycol, polylactic acid with hydroxyl end-groups), the properties of the resulting polyurethane can be tailored to specific drug delivery applications. The reaction kinetics are critical in controlling the molecular weight and architecture of the polymer, which in turn influences drug loading capacity and release profiles.

Conclusion

This compound is a versatile monomer with a well-defined reactivity profile. Its reactions with nucleophiles, particularly amines and alcohols, are fundamental to the synthesis of a wide range of polymeric materials. Understanding the kinetics of these reactions is essential for controlling polymer properties and for designing novel materials for advanced applications, including in the pharmaceutical and biomedical fields. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the reactivity of this important cycloaliphatic diisocyanate.

In-depth Technical Guide to 1,4-Diisocyanatocyclohexane for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diisocyanatocyclohexane (CHDI), a crucial building block in the development of advanced drug delivery systems. This document outlines its chemical properties, commercial availability, and its application in the synthesis of biocompatible polyurethanes for therapeutic applications. Detailed experimental protocols and visual diagrams are provided to support researchers in their practical applications of this versatile compound.

Introduction to this compound

This compound is a cycloaliphatic diisocyanate that exists as a mixture of cis and trans isomers. The symmetrical and compact structure of CHDI imparts unique properties to the polymers it forms, including excellent UV and color stability, as well as superior resistance to solvents, abrasion, and hydrolysis.[1] These characteristics make it a valuable monomer in the synthesis of polyurethanes (PUs) intended for biomedical applications. In the pharmaceutical industry, CHDI is primarily utilized in the creation of drug delivery vehicles such as nanoparticles, microparticles, and hydrogels, where it acts as a crosslinker or a key component of the polymer backbone.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, primarily as a mixture of cis and trans isomers, or as the isolated trans isomer. The choice between the isomer mixture and the pure trans isomer can influence the physical and mechanical properties of the resulting polyurethane.

| Supplier | Product Name | CAS Number | Purity/Specifications | Format |

| TCI Chemicals | This compound (cis- and trans- mixture) | 2556-36-7 | >98.0% (GC), Total isomers: min. 95.0% | Colorless to light yellow clear liquid |

| Thermo Scientific Chemicals | trans-1,4-Cyclohexane diisocyanate, 97% | 7517-76-2 | 97% | White to cream or pale yellow powder/crystalline powder |

| Parchem | 1,4-Cyclohexane diisocyanate | 2556-36-7 | Typical product specifications available upon request | Not specified |

| Santa Cruz Biotechnology | trans-1,4-Cyclohexane diisocyanate | 7517-76-2 | Specifications available on the Certificate of Analysis | Not specified |

| HENAN NEW BLUE CHEMICAL CO.,LTD | Cyclohexane,1,4-diisocyanato- | 2556-36-7 | 99% | White powder |

| Elex Biotech LLC | This compound (mixture of cis- and trans-) | Not specified | Not specified | Not specified |

| Semantelli | This compound (mixture of cis- and trans-) | Not specified | Not specified | Not specified |

| Georganics | trans-1,4-Cyclohexane diisocyanate | 7517-76-2 | High purity | Not specified |

Application in Drug Delivery Systems: Polyurethane-Based Carriers

The primary application of this compound in drug development is in the synthesis of polyurethanes for creating drug delivery systems (DDS).[2][3][4] Polyurethanes are versatile polymers formed by the reaction of a diisocyanate with a diol or polyol.[2] The properties of the resulting polyurethane can be tailored by carefully selecting the diisocyanate, polyol, and any chain extenders. Aliphatic diisocyanates like CHDI are often preferred for biomedical applications due to their biocompatibility.[4]

These polyurethane-based DDS can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release. The versatility of polyurethane chemistry allows for the creation of various types of DDS, including:

-

Nanoparticles and Microparticles: These particulate systems can encapsulate drugs and deliver them to specific sites in the body.[3]

-

Micelles: Amphiphilic block copolymers containing polyurethane segments can self-assemble into micelles, which are useful for solubilizing and delivering hydrophobic drugs.

-

Hydrogels: Crosslinked polyurethane networks can form hydrogels capable of absorbing large amounts of water and providing sustained drug release.

The following diagram illustrates the general workflow for the synthesis of polyurethane microparticles for drug delivery, a common application of diisocyanates in this field.

Experimental Protocol: Synthesis of Polyurethane Microparticles for Curcumin Delivery

The following protocol is adapted from a study by Munteanu et al. (2022), which describes the synthesis of polyester-urethane microparticles for the delivery of curcumin, a therapeutic agent for oropharyngeal cancer.[5] While this specific study utilized a mixture of isophorone-diisocyanate (IPDI) and hexamethylene-diisocyanate (HMDI), the methodology is representative of the synthesis of polyurethane microparticles using aliphatic diisocyanates like this compound.

Materials:

-

Diisocyanates: Isophorone-diisocyanate (IPDI) and Hexamethylene-diisocyanate (HMDI) (Can be substituted with this compound)

-

Polyols: 1,4-butanediol (BD), Polycaprolactone diol (PC), Polyethylene-glycol (PEG)

-

Surfactant: Tween®20

-

Solvent: Acetone

-

Aqueous Phase: Deionized water

-

Active Pharmaceutical Ingredient (API): Curcumin (Cc)

-

Drug Release Medium: Phosphate buffer pH 7.4

Procedure:

-

Preparation of the Organic Phase:

-

Prepare a mixture of the diisocyanates (e.g., IPDI and HMDI, or this compound) in acetone.

-

Stir the mixture magnetically at 450 rpm at 25°C for 10 minutes.

-

-

Preparation of the Aqueous Phase:

-

Prepare a mixture of the polyols (BD, PC, PEG) and the surfactant (Tween®20) in deionized water.

-

If encapsulating a drug, dissolve the API (e.g., Curcumin) in this phase.

-

Homogenize the mixture by magnetic stirring at 450 rpm at 25°C for 10 minutes.

-

-

Synthesis of Microparticles:

-

Rapidly mix the organic and aqueous phases.

-

Continue magnetic stirring at 450 rpm at 30°C for 3 hours. No catalyst is required for this reaction.

-

-

Purification and Drying:

-

Repeatedly wash and centrifuge the resulting microparticle suspension to remove unreacted monomers and solvent.

-

Dry the purified microparticles as thin layers in Petri dishes at 65°C for approximately 48 hours.

-

Characterization:

-

The size, homogeneity (polydispersity index, PDI), and surface charge (Zeta potential) of the synthesized microparticles can be determined using a Zetasizer.

-

The drug release profile can be evaluated by suspending the drug-loaded microparticles in a suitable medium (e.g., phosphate buffer pH 7.4) and measuring the concentration of the released drug over time.

The following diagram illustrates the chemical reaction at the heart of polyurethane synthesis, where the isocyanate group reacts with a hydroxyl group to form a urethane linkage.

Conclusion

This compound is a key aliphatic diisocyanate with significant potential in the pharmaceutical sciences. Its ability to form stable, biocompatible polyurethanes makes it an excellent candidate for the development of innovative drug delivery systems. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. The continued exploration of polyurethanes derived from this compound is expected to lead to the creation of novel and effective therapeutic delivery platforms.

References

An In-depth Technical Guide to the Safe Handling of 1,4-Diisocyanatocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1,4-diisocyanatocyclohexane, a compound requiring careful management in a laboratory and development setting. The following sections detail the hazards, necessary protective measures, and emergency procedures to ensure the safety of all personnel.

Hazard Identification and Classification

This compound is a hazardous chemical with multiple routes of toxicity. It is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory sensitization.[1][2][3][4]

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H301: Toxic if swallowed[1] |

| Acute toxicity, dermal | H311: Toxic in contact with skin[1] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[1] |

| Sensitization, Skin | H317: May cause an allergic skin reaction[1][4] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[1] |

| Acute toxicity, inhalation | H331: Toxic if inhaled[1][4] |

| Sensitization, respiratory | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][4] |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H10N2O2[1] |

| Molecular Weight | 166.18 g/mol [1] |

| Appearance | Colorless to Light yellow clear liquid |

| Solubility | Hydrolyzes in water[5] |

Safe Handling and Storage Protocols

2.1. Handling:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][3][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 3.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][6] Do not breathe dust, mist, gas, vapors, or spray.[3][4][7]

-

Hygiene: Wash hands and face thoroughly after handling.[3][6] Do not eat, drink, or smoke in handling areas.[2][3][6]

-

Ignition Sources: Keep away from heat and all ignition sources.[1][8] Use non-sparking tools and ground all equipment.[2][8]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong oxidizing agents, and bases.[5][8][9] Reactions with these substances can be exothermic and release toxic gases.[8][9]

2.2. Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][5][6]

-

Segregation: Store away from incompatible materials and foodstuff containers.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Respiratory | Respirator | A full-face or half-face respirator with filters suitable for organic vapors and particulates is recommended.[10] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[1][7] |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable.[10] Gloves must be inspected prior to use.[2] |

| Eyes/Face | Safety goggles and face shield | Use where there is a potential for splashing. |

| Body | Protective clothing | Wear fire/flame resistant and impervious clothing, such as coveralls or a disposable suit, to prevent skin contact.[2] |

Emergency Procedures

4.1. First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately.[2][3][6] If breathing is difficult, give oxygen.[2] If not breathing, provide artificial respiration (do not use mouth-to-mouth).[2][3][6] Seek immediate medical attention.[3][6][11]

-

Skin Contact: Immediately remove all contaminated clothing.[2][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][6] Seek immediate medical attention.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][6] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][6][11]

-

Ingestion: Do NOT induce vomiting.[2][3][6] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][6] Call a physician or poison control center immediately.[2][3][6][11]

4.2. Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for small fires.[1][2][8] For large fires, use a water spray, fog, or alcohol-resistant foam.[1][8]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[1][8]

-

Specific Hazards: The material is combustible but does not ignite readily.[1] Containers may explode when heated or contaminated with water.[7][9] Fire will produce irritating, corrosive, and/or toxic gases.[1][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

4.3. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[2][3][6] Wear appropriate PPE.[2][3][6] Ensure adequate ventilation.[2][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2][6] Do not let the chemical enter drains, sewers, or waterways.[2][6][8]

-

Containment and Cleaning: Isolate the spill or leak area for at least 50 meters for liquids and 25 meters for solids.[1][8][9] Contain the spill with non-combustible absorbent material (e.g., sand, earth, vermiculite).[6] Collect the spillage and place it in a suitable, labeled container for disposal.[2][3][6] Do not seal waste containers tightly due to the potential for CO2 buildup from reaction with moisture.[12]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not publicly available in the provided search results. Such protocols are typically found in specialized toxicology reports or peer-reviewed scientific literature, which require targeted database searches beyond the scope of this guide.

Safety Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making processes for handling this compound safely.

Caption: Hazard Identification and Control Workflow for this compound.

Caption: Emergency Response Flowchart for Incidents involving this compound.

References

- 1. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. freemansupply.com [freemansupply.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. 1,4-CYCLOHEXANE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 11. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 12. safeusediisocyanates.eu [safeusediisocyanates.eu]

Methodological & Application

Synthesis of High-Performance Polyurethanes Utilizing 1,4-Diisocyanatocyclohexane: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of polyurethanes using 1,4-diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate known for imparting excellent mechanical properties, thermal stability, and light resistance to the resulting polymers. This document outlines detailed experimental protocols for both the one-shot and prepolymer synthesis methods, offering flexibility for various research and development applications, including the formulation of advanced materials for drug delivery systems.

Introduction

Polyurethanes (PUs) are a versatile class of block copolymers composed of alternating soft and hard segments. The hard segments, formed by the reaction of a diisocyanate and a chain extender, contribute to the polymer's strength and thermal properties, while the soft segments, typically a long-chain polyol, provide flexibility and elasticity. The choice of diisocyanate is a critical factor in determining the final properties of the polyurethane.

This compound, existing as cis and trans isomers, offers a unique combination of a rigid cycloaliphatic ring and reactive isocyanate groups. Polyurethanes based on 1,4-CHDI exhibit superior properties compared to those synthesized from some other aliphatic diisocyanates, making them attractive for applications demanding high performance. These properties include enhanced mechanical strength, improved thermal stability, and excellent resistance to UV degradation, which is a significant advantage over aromatic diisocyanate-based polyurethanes that tend to yellow upon light exposure.

This document provides detailed methodologies for the synthesis of polyurethanes using this compound, with a focus on two common synthesis techniques: the one-shot method and the prepolymer method.

Key Reactants

-

Diisocyanate: this compound (CHDI)

-

Polyol (Soft Segment): Polytetramethylene ether glycol (PTMEG), also known as polytetrahydrofuran (PTHF).

-

Chain Extender (Hard Segment): 1,4-Butanediol (BDO)

Synthesis Methodologies